molecular formula C5H7ClN4O B8593257 (6-Chloro-2-methoxy-pyrimidin-4-yl)hydrazine

(6-Chloro-2-methoxy-pyrimidin-4-yl)hydrazine

Cat. No. B8593257
M. Wt: 174.59 g/mol
InChI Key: NBFWZOFDKWPGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-2-methoxy-pyrimidin-4-yl)hydrazine is a useful research compound. Its molecular formula is C5H7ClN4O and its molecular weight is 174.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-2-methoxy-pyrimidin-4-yl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-2-methoxy-pyrimidin-4-yl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Chloro-2-methoxy-pyrimidin-4-yl)hydrazine

Molecular Formula

C5H7ClN4O

Molecular Weight

174.59 g/mol

IUPAC Name

(6-chloro-2-methoxypyrimidin-4-yl)hydrazine

InChI

InChI=1S/C5H7ClN4O/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10)

InChI Key

NBFWZOFDKWPGEL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)Cl)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-dichloro-2-methoxy-pyrimidine (1.1 g, 6.2 mmol) was dissolved in 100 mL of anhydrous tetrahydrofuran. To the resultant reaction solution hydrazine (0.19 mL, 6.2 mmol) and potassium carbonate (2.6 g, 18 mmol) were added and the reaction mixture was stirred for 3 days. The potassium carbonate was removed by filtration and the filtrate was concentrated in vacuo. Crystallization of the residue from ethyl acetate:hexanes yielded 414 mg (39%) of the title compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Yield
39%

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